molecular formula C15H15N5O B6443281 6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 2640866-19-7

6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine

Cat. No.: B6443281
CAS No.: 2640866-19-7
M. Wt: 281.31 g/mol
InChI Key: RBGAFPWDUYBKQG-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine typically involves multi-step reactions. One common approach is the condensation of an imidazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-imidazol-1-yl-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-21-13-5-3-2-4-12(13)9-17-14-8-15(19-10-18-14)20-7-6-16-11-20/h2-8,10-11H,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGAFPWDUYBKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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